4-(3-Iodobenzoyl)quinoline
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Overview
Description
4-(3-Iodobenzoyl)quinoline is a chemical compound that belongs to the quinoline family, which is known for its diverse applications in medicinal, synthetic organic, and industrial chemistry. The compound features a quinoline core with an iodobenzoyl group attached at the 4-position, making it a unique and valuable molecule for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Iodobenzoyl)quinoline typically involves the reaction of 3-iodobenzoic acid with quinoline under specific conditions. One common method includes the use of a catalyst such as trifluoroacetic acid to facilitate the reaction. The process may involve heating the reactants in a solvent like acetic acid to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Iodobenzoyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the iodobenzoyl group to other functional groups.
Substitution: The iodobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or catalyst.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have enhanced biological or chemical properties .
Scientific Research Applications
4-(3-Iodobenzoyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Iodobenzoyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
4-Chloroquinoline: Similar in structure but with a chlorine atom instead of an iodine atom, used in antimalarial drugs.
4-Bromoquinoline: Another halogenated quinoline with different reactivity and applications.
Uniqueness: 4-(3-Iodobenzoyl)quinoline is unique due to the presence of the iodobenzoyl group, which imparts distinct chemical and biological properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s activity and selectivity in various applications .
Properties
IUPAC Name |
(3-iodophenyl)-quinolin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO/c17-12-5-3-4-11(10-12)16(19)14-8-9-18-15-7-2-1-6-13(14)15/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCBAGVFQVCROC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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